molecular formula C25H24F3NO7 B11216595 Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11216595
M. Wt: 507.5 g/mol
InChI Key: XIMJTLQILSIYFN-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, trifluoromethoxy, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy and trifluoromethoxy groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can affect cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By blocking these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its trifluoromethoxy group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other dihydropyridines.

Properties

Molecular Formula

C25H24F3NO7

Molecular Weight

507.5 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24F3NO7/c1-32-20-10-5-15(11-21(20)33-2)12-29-13-18(23(30)34-3)22(19(14-29)24(31)35-4)16-6-8-17(9-7-16)36-25(26,27)28/h5-11,13-14,22H,12H2,1-4H3

InChI Key

XIMJTLQILSIYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC)OC

Origin of Product

United States

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